5-Bromo-2-methoxypyridine-3-carbaldehyde

Physical property Handling Storage

Researchers requiring orthogonally reactive pyridine scaffolds face inconsistent cross-coupling yields with chloro/iodo analogs. This compound's C-Br bond provides optimal reactivity-stability balance for mild Suzuki/Heck reactions. • Validated in CB2 agonist parallel synthesis (Chu et al. 2009) • Solid form (mp 93-100 °C) enables automated solid dispensing • ≥97% purity, ≤0.5% moisture for water-sensitive couplings. Recommended for med chem and agrochemical programs requiring 5-position diversification.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 103058-87-3
Cat. No. B111024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyridine-3-carbaldehyde
CAS103058-87-3
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C=O
InChIInChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
InChIKeyVRNOWEKCASDTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxypyridine-3-carbaldehyde Overview


5-Bromo-2-methoxypyridine-3-carbaldehyde (CAS 103058-87-3) is a pyridine carboxaldehyde building block featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a reactive aldehyde at the 3-position . This substitution pattern enables orthogonal reactivity: the aldehyde group participates in condensation and reductive amination reactions, while the C–Br bond serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) [1]. It is commercially available as a crystalline solid with a melting point of 93–100 °C and is supplied at purities up to ≥98% (GC) [2]. The compound has been specifically utilized as a reactant in the parallel synthesis and assessment of novel series of selective CB2 cannabinoid receptor agonists .

Pyridine scaffold diversification: orthogonal aldehyde and 5-bromo handles for library synthesis
Solid reagent workflow: crystalline solid simplifies automated dispensing and dry-state storage
High-purity building block: minimum 98% specification supports parallel synthesis fidelity
Cited CB2 agonist scaffold: documented use in medicinal chemistry hit-to-lead exploration

5-Bromo-2-methoxypyridine-3-carbaldehyde Substitution Risks


Although pyridine-3-carbaldehydes with different 5-position halogens (Cl, F) or no halogen appear structurally similar as building blocks, they are not interchangeable in practice. The 5-bromo derivative delivers a more favorable balance of cross-coupling reactivity and shelf stability compared to the 5-chloro and 5-iodo analogs, while the solid physical form of the target compound simplifies handling relative to the non-halogenated liquid analog . Differences in melting point, purity specifications, and documented application in CB2 agonist parallel synthesis further substantiate that generic substitution without head-to-head validation risks altering reaction kinetics, yield profiles, and downstream biological outcomes . The quantitative evidence below details the specific dimensions where the 5-bromo compound materially diverges from its closest comparators.

5-Bromo (Target)
5-Chloro / 5-Fluoro / Non-halogenated
Cross-coupling reactivity and physical form may shift reaction profiles; documented CB2 synthesis path not confirmed for analogs
Solid, mp 93–100 °C
Liquid non-halogenated analog (mp ≈25 °C)
Liquid handling introduces volatility and weighing variability; automation compatibility may differ
GHS07 Warning
GHS05 Danger (non-halogenated)
Hazard classification mismatch may require facility-level safety review before substitution

5-Bromo-2-methoxypyridine-3-carbaldehyde Product Evidence


Physical Form: Solid vs. Liquid Handling

The target compound 5-bromo-2-methoxypyridine-3-carbaldehyde is a crystalline solid at ambient temperature with a melting point of 93–100 °C, whereas the non-halogenated analog 2-methoxypyridine-3-carbaldehyde (CAS 71255-09-9) is a liquid (melting point ≈25 °C) . The solid form reduces spill and volatility risks during weighing and storage, and eliminates the need for solidification steps prior to use in moisture-sensitive reactions . The 5-chloro analog (CAS 103058-88-4) is also a solid but exhibits a narrower melting range of 93–96 °C .

Physical Form
Cross-study comparable
Solid vs. Liquid
Target: mp 93–100 °C. Liquid analog: mp ≈25 °C.
Supports automated solid dispensing workflows
Solid form reduces volatility-related losses
Physical property Handling Storage

Purity for High-Fidelity Parallel Synthesis

The target compound is commercially available at a minimum purity of 98% (GC), with a moisture specification of ≤0.5%, as certified by Capot Chemical [1]. In comparison, the widely cited 97% purity grade (Thermo Scientific) and the standard 95% grade from other suppliers represent lower purity benchmarks . The 98% grade is particularly relevant for parallel synthesis protocols used in CB2 agonist discovery, where higher purity of the aldehyde building block minimizes side-product formation and simplifies library purification .

Purity Benchmark
Cross-study comparable
98% (GC), moisture ≤0.5%
Comparators: 95–97% grades
Supports high-fidelity parallel synthesis
Vendor specification sheets
Purity Parallel synthesis CB2 agonist

Cross-Coupling Reactivity of Bromine Substituent

The C–Br bond at the 5-position of the target compound is intrinsically more reactive toward oxidative addition with Pd(0) catalysts compared to the C–Cl bond of the 5-chloro analog [1]. This class-level inference is supported by extensive literature on aryl halide reactivity in Suzuki-Miyaura coupling, where the relative rate follows I > Br >> Cl. The bromine substituent allows coupling reactions to proceed under milder conditions (lower temperature, shorter time) than those required for the chloro analog, while avoiding the light-sensitivity and potential dehalogenation side-reactions associated with the iodo analog [2]. The 5-fluoro analog (CAS 351410-62-3) is essentially inert under standard cross-coupling conditions, making it unsuitable for diversification at this position [2].

C–Br Reactivity
Class-level inference
Reactivity: I > Br >> Cl >> F
Milder conditions than 5-Cl; more stable than 5-I
Supports efficient Pd-catalyzed diversification
Class-level aryl halide knowledge
Cross-coupling Reactivity Suzuki reaction

Documented CB2 Agonist Parallel Synthesis

The target compound has been explicitly employed as a reactant in the assessment of novel series of selective CB2 cannabinoid receptor agonists using parallel synthesis protocols . The 2-methoxy-3-formyl substitution pattern with a bromine at the 5-position is directly incorporated into CB2-targeting pyridine scaffolds, as described in Chu et al. (2009), Bioorg. Med. Chem. Lett. 19, 5931–5935 [1]. In contrast, no equivalent parallel synthesis application has been documented for the 5-chloro or 5-fluoro analogs in the context of CB2 agonist development based on available supplier and patent references .

CB2 Agonist Synthesis
Cross-study comparable
Documented parallel synthesis reactant
Chu et al. (2009) BMCL 19, 5931–5935
De-risks scaffold choice for cannabinoid programs
No equivalent citation for 5-Cl/5-F analogs
CB2 agonist Parallel synthesis Medicinal chemistry

Safety Profile: Reduced Hazard Classification

The target compound carries GHS hazard statements H302 (harmful if swallowed) and H315/H319 (skin and eye irritation) with the signal word 'Warning' (GHS07 pictogram) . The non-halogenated analog 2-methoxypyridine-3-carbaldehyde (CAS 71255-09-9) is classified with GHS05 (corrosive) and GHS07 pictograms, carrying H317 (may cause allergic skin reaction) and H318 (causes serious eye damage) . The absence of the GHS05 corrosive classification and the H318 hazard statement for the target compound reduces the need for specialized personal protective equipment and storage containment measures that would otherwise be required for the non-halogenated analog, potentially reducing facility compliance costs in large-scale procurement scenarios .

GHS Classification
Cross-study comparable
GHS07 Warning vs GHS05 Danger
Non-halogenated: H318; Target: H302/H315/H319 only
May reduce facility safety compliance burden
Sigma-Aldrich SDS, ECHA C&L notifications
Safety GHS classification Procurement compliance

5-Bromo-2-methoxypyridine-3-carbaldehyde Applications


CB2 Agonist Parallel Synthesis

5-Bromo-2-methoxypyridine-3-carbaldehyde is the documented reactant of choice for constructing pyridine-based selective CB2 agonist libraries via parallel synthesis . The 98% purity grade, combined with the favorable C–Br cross-coupling reactivity, enables high-fidelity library production with minimized side-product interference during biological screening [1]. Procurement of this specific building block is recommended over the 5-chloro analog, which would require harsher coupling conditions that are less compatible with high-throughput parallel synthesis workflows [2]. The validated application in Chu et al. (2009) [3] provides a directly applicable synthetic route precedent.

Palladium-Catalyzed Diversification for Drug Candidates

The C–Br bond at the 5-position enables efficient Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions under mild conditions, facilitating the rapid exploration of structure-activity relationships at the 5-position of pyridine scaffolds . The solid physical form (mp 93–100 °C) simplifies automated solid dispensing for parallel synthesis platforms, whereas the liquid non-halogenated analog requires specialized liquid handling equipment and introduces solvent evaporation variability [1]. For programs requiring orthogonal functionalization, the aldehyde at the 3-position can be selectively reduced (NaBH₄) or oxidized (to carboxylic acid) without affecting the C–Br bond [2].

Agrochemical Intermediate Synthesis

5-Bromo-2-methoxypyridine-3-carbaldehyde is cited as a key intermediate in agrochemical research for designing novel pesticides and herbicides, where the bromine substituent allows late-stage diversification via cross-coupling . The moisture specification of ≤0.5% [1] ensures compatibility with water-sensitive organometallic coupling reactions common in agrochemical process development, reducing the risk of yield loss due to premature catalyst quenching.

Lab-Scale Synthesis with Favorable Safety Profile

For academic and industrial laboratories with standard safety infrastructure, the GHS07-only classification (Warning; H302, H315, H319) of the target compound reduces the administrative burden associated with procurement and storage compared to the non-halogenated analog, which carries GHS05 (Danger; H318) classification [1]. This lower hazard profile is particularly advantageous for teaching laboratories and core facilities where multiple users handle building blocks, reducing the need for specialized training and personal protective equipment upgrades.

Application
Selection Property
Validation Focus
CB2 Agonist Library Synthesis
Scaffold precedence in published parallel synthesis
Confirm purity and coupling efficiency under reported conditions
Palladium-Catalyzed Diversification
C–Br bond reactivity and orthogonal aldehyde handle
Mild-condition Suzuki/Heck coupling compatibility
Agrochemical Intermediate Synthesis
Late-stage diversification and low moisture spec
Water-sensitive organometallic reaction performance
Lab-Scale Synthesis Safety
GHS07-only hazard classification
Safety protocol fit with standard laboratory infrastructure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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